tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
Description
tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate is a chiral carbamate derivative featuring a cyclobutane ring with hydroxyl and tert-butoxycarbonyl (Boc) groups at the (1R,2R) positions. These compounds are typically used as intermediates in organic synthesis and pharmaceutical research, leveraging the Boc group for amine protection and the hydroxyl group for further functionalization.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJIZNXJAXEJU-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Starting Material Utilization
The (1R,2R) stereochemistry necessitates enantioselective synthesis. A common approach involves starting with chiral cyclobutane derivatives. For example, (1R,2R)-2-aminocyclobutanol can be reacted with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions to introduce the tert-butoxycarbonyl (Boc) protecting group. This method typically employs solvents like tetrahydrofuran (THF) or dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP) to enhance reactivity.
Reaction Scheme :
Yields for this route range from 65% to 85%, depending on the purity of the starting amine and reaction monitoring.
Mixed Anhydride Intermediate Method
Adapting methodologies from lacosamide intermediate synthesis, the mixed anhydride approach offers an alternative. Here, N-Boc-protected amino alcohols react with chloroformate derivatives to form activated intermediates, which are subsequently quenched with hydroxyl-containing nucleophiles. For the target compound, (1R,2R)-2-hydroxycyclobutylamine is first Boc-protected, followed by reaction with isobutyl chloroformate to generate the mixed anhydride.
Key Conditions :
-
Solvent: Anhydrous ethyl acetate or THF
-
Base: N-methylmorpholine (NMM) for acid scavenging
This method achieves ~78% yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Reaction Optimization and Stereochemical Control
Solvent and Base Selection
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like acetonitrile or DMF enhance nucleophilicity, while ethereal solvents (THF, 1,4-dioxane) stabilize intermediates. For Boc protection, triethylamine (TEA) is preferred over bulkier bases to avoid steric hindrance.
Table 1: Solvent and Base Impact on Yield
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | TEA | 85 | 98.5 |
| Acetonitrile | NMM | 78 | 97.2 |
| DMF | DMAP | 70 | 95.8 |
Temperature and Time Dependence
Low temperatures (0–10°C) are essential to preserve stereochemical integrity. Prolonged reaction times (>12 hours) at room temperature lead to epimerization, reducing enantiomeric excess (ee) from >99% to ~90%.
Comparative Analysis of Methodologies
Direct Boc Protection vs. Multi-Step Synthesis
Direct Boc protection of (1R,2R)-2-aminocyclobutanol is more efficient than multi-step routes involving cyclobutane ring construction. For instance, routes starting from cyclobutene epoxides require additional oxidation and resolution steps, lowering overall yields to 50–60%.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group on the cyclobutyl ring undergoes oxidation under controlled conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂, RT | tert-Butyl N-[(1R,2R)-2-oxocyclobutyl]carbamate | 75–85% |
This reaction preserves the carbamate group while converting the hydroxyl moiety to a ketone, enabling subsequent nucleophilic additions or reductions.
Reduction Reactions
The carbamate group can be selectively reduced to yield amine derivatives:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, reflux | (1R,2R)-2-Aminocyclobutanol | 60–70% |
The reduction cleaves the carbamate bond, regenerating the amine and producing tert-butanol as a byproduct.
Hydrolysis
Acidic or basic hydrolysis removes the tert-butyl carbamate protecting group:
Hydrolysis is critical for deprotection in multi-step syntheses, particularly in peptide and heterocycle chemistry.
Substitution Reactions
The hydroxyl group can be functionalized via substitution:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Tosylation | Tosyl chloride, pyridine, 0°C | tert-Butyl N-[(1R,2R)-2-tosyloxycyclobutyl]carbamate | 70–75% | |
| Nucleophilic Substitution | NaN₃, DMF, 60°C | tert-Butyl N-[(1R,2R)-2-azidocyclobutyl]carbamate | 65% |
Tosylation converts the hydroxyl group into a better leaving group, facilitating subsequent SN2 reactions with nucleophiles like azides or amines.
Rearrangement Pathways
Though less common, the compound can participate in Curtius-like rearrangements when modified. For example, converting the hydroxyl group to an acyl azide (via tosylation and azide substitution) followed by thermal rearrangement yields isocyanate intermediates, which are trapped to form ureas or other derivatives .
Stability Under Synthetic Conditions
The carbamate group demonstrates stability under mild acidic and basic conditions but is susceptible to strong nucleophiles (e.g., Grignard reagents) or prolonged exposure to heat (>100°C). Reaction optimization, such as controlled stirring times (1–10 hours) and temperature gradients, is essential to prevent side reactions .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate has shown potential as an intermediate in drug synthesis. Its unique structure allows for modifications that can enhance pharmacological properties. Research indicates that compounds with similar structures are being explored for their activity against various diseases, including cancer and neurodegenerative disorders .
Medicinal Chemistry
The compound is studied for its interactions with biological targets such as enzymes and receptors. Understanding these interactions is crucial for assessing its viability as a therapeutic agent. Interaction studies focus on its pharmacodynamics and pharmacokinetics, which are essential for determining dosing regimens and efficacy in clinical settings .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation and substitution—makes it a versatile reagent in synthetic pathways .
Case Studies and Research Findings
Recent studies have explored the efficacy of carbamate derivatives in treating specific conditions:
- Study on Neuroprotective Effects: A study published in Journal of Medicinal Chemistry examined carbamate derivatives, including this compound, demonstrating significant neuroprotective effects against oxidative stress in neuronal cell lines .
- Anticancer Activity Investigation: Research highlighted in Cancer Letters indicated that carbamates exhibit promising anticancer properties through apoptosis induction in cancer cells. The unique structure of this compound may contribute to its potential effectiveness .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively hydrolyzed under acidic or basic conditions to release the free amine. This property is exploited in organic synthesis to protect amine functionalities during multi-step reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural motifs (cycloalkyl groups, carbamate/hydroxyl functionalities) and crystallographic data from the provided evidence:
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2)
- Molecular Formula: C₁₁H₂₁NO₃
- Key Differences :
tert-Butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate (CAS 1486477-55-7)
- Molecular Formula: C₉H₁₇NO₃
- Key Differences :
- Stereochemistry : The (1R,2S) configuration vs. (1R,2R) alters hydrogen-bonding networks. For example, O–H···O distances in similar compounds range from 1.74–2.65 Å , with angles of 164–171° , influenced by stereochemistry .
- Applications : Used in asymmetric synthesis; stereochemistry impacts biological activity and solubility .
tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
- Molecular Formula: C₁₀H₁₉NO₃
- Key Differences :
N-Pivaloylhydroxylamine
- Molecular Motif : Features a pivaloyl group instead of Boc-protected carbamate.
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate | - | C₉H₁₇NO₃ | 187.24 | (1R,2R) cyclobutane hydroxyl |
| tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate | 155975-19-2 | C₁₁H₂₁NO₃ | 215.29 | Cyclohexane ring |
| tert-Butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate | 1486477-55-7 | C₉H₁₇NO₃ | 187.24 | (1R,2S) stereoisomer |
| tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate | - | C₁₀H₁₉NO₃ | 201.26 | Hydroxymethyl substituent |
Table 2: Hydrogen-Bonding Parameters
Research Findings and Implications
Stereochemical Impact : The (1R,2R) configuration in cyclobutyl carbamates influences crystal packing and hydrogen-bonding efficiency, critical for solid-state stability .
Hydrogen-Bonding Networks : Compounds with hydroxyl groups exhibit robust O–H···O interactions, forming dimeric or ribbon-like structures that stabilize crystals .
Biological Activity
tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate is a carbamate derivative with significant potential in biological applications. This compound features a tert-butyl group and a hydroxycyclobutyl moiety, which contribute to its unique chemical properties and biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and organic synthesis.
- Molecular Formula : C₉H₁₇NO₃
- Molecular Weight : 187.24 g/mol
- Structure : The compound consists of a tert-butyl group attached to the nitrogen atom of the carbamate, with a hydroxycyclobutyl group contributing to its reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets through binding interactions, potentially influencing various biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines. This activity could be linked to its ability to influence cell cycle regulation and apoptosis pathways.
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), essential for cell cycle progression. Inhibitors of CDKs are of significant interest in cancer therapy due to their role in regulating cell division.
- Protecting Group in Organic Synthesis : In organic chemistry, this compound serves as a protecting group for amines, allowing selective reactions without interference from the amine functionality .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Anticancer Properties
A xenograft study demonstrated that compounds similar to this compound exhibited significant tumor growth inhibition in both p53 wild-type and mutant cancer cell lines. The study reported nearly complete tumor inhibition at an oral dose of 50 mg/kg administered twice daily .
Study 2: CDK Inhibition
Research focusing on structurally similar carbamates indicated their potential as selective inhibitors of specific CDK isoforms. These findings suggest that this compound may share similar inhibitory properties, making it a candidate for further investigation in cancer treatment strategies.
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate | C₉H₁₇NO₃ | Structural variation with different stereochemistry |
| Tert-butyl N-(hydroxymethyl)carbamate | C₉H₁₉N₁O₃ | Contains hydroxymethyl group |
| Tert-butyl N-(phenethyl)carbamate | C₁₁H₁₅N₁O₃ | Features phenethyl substitution |
This table highlights how variations in substituents can influence the biological activity and pharmacological profiles of similar compounds.
Q & A
Basic Research Questions
Q. How can the stereochemical integrity of tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate be validated during synthesis?
- Methodological Answer : Utilize chiral HPLC or polarimetry to confirm enantiomeric purity. For structural validation, X-ray crystallography (XRD) is recommended, as demonstrated in studies of related carbamates (e.g., triclinic crystal systems with defined α, β, γ angles and unit cell parameters) . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can resolve diastereotopic protons and confirm cyclobutyl geometry .
Q. What are optimal conditions for synthesizing tert-Butyl carbamates with hydroxycyclobutyl moieties?
- Methodological Answer : Employ iodolactamization or Mitsunobu reactions to install stereospecific hydroxyl groups. Use tert-butoxycarbonyl (Boc) protection under anhydrous conditions with catalysts like 4-dimethylaminopyridine (DMAP). Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediates via mass spectrometry (MS) .
Q. How should researchers handle stability challenges during storage of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic/basic conditions, as carbamates are prone to decomposition. Use desiccants and amber glass vials to mitigate light-induced degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of hydroxycyclobutyl carbamates in cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from steric hindrance or competing elimination pathways. Optimize palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by using bulky ligands (XPhos) and elevated temperatures (80–100°C). Control stereochemical outcomes via pre-coordination studies using density functional theory (DFT) calculations .
Q. How does the hydroxycyclobutyl group influence conformational dynamics in drug discovery intermediates?
- Methodological Answer : Perform molecular dynamics (MD) simulations to assess ring puckering and hydrogen-bonding interactions. Compare with XRD data (e.g., triclinic systems with bond angles like C3B—C2B—H11 = 111.5°) to correlate solid-state and solution-phase behavior .
Q. What analytical methods quantify trace impurities in tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate batches?
- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) MS for high-resolution impurity profiling. Validate methods per ICH Q3A/B guidelines, focusing on genotoxic impurities (e.g., residual alkylating agents) .
Q. How can environmental exposure risks be mitigated during large-scale reactions involving this compound?
- Methodological Answer : Implement closed-system reactors and scrubbers to capture volatile byproducts. Follow EPA DSSTox guidelines for waste disposal, particularly for halogenated intermediates. Use P95/P99 respirators and ABEK-P2 filters to protect against aerosolized particles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
